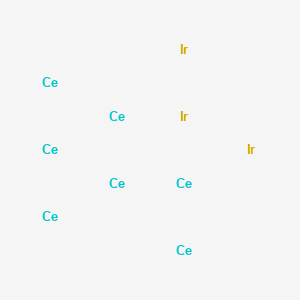
Cerium;iridium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cerium and iridium are two distinct elements that can form various compounds with unique properties. Cerium is a lanthanide, known for its high reactivity and ability to exist in multiple oxidation states, primarily +3 and +4 . Iridium, on the other hand, is a transition metal known for its high density, corrosion resistance, and ability to form stable complexes . The combination of cerium and iridium in compounds can result in materials with unique catalytic, electronic, and structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cerium-iridium compounds can be achieved through various methods, including co-precipitation, sol-gel processes, and solid-state reactions. One common method involves the co-precipitation of cerium and iridium salts, followed by calcination to form the desired compound . The reaction conditions, such as temperature, pH, and the presence of reducing or oxidizing agents, can significantly influence the properties of the resulting compound.
Industrial Production Methods: Industrial production of cerium-iridium compounds often involves high-temperature solid-state reactions. For example, cerium oxide and iridium oxide can be mixed and heated to high temperatures to form mixed oxides or other complex compounds. The choice of starting materials and reaction conditions is crucial to achieving the desired phase and properties of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Cerium-iridium compounds can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Cerium, in particular, is known for its redox chemistry, where it can cycle between +3 and +4 oxidation states . Iridium can also participate in redox reactions, often stabilizing higher oxidation states of cerium.
Common Reagents and Conditions: Common reagents used in reactions involving cerium-iridium compounds include strong oxidizing agents like peroxodisulfate and bismuthate for cerium, and reducing agents like hydrogen gas for iridium . The reaction conditions, such as temperature and solvent, play a crucial role in determining the reaction pathway and products.
Major Products: The major products of reactions involving cerium-iridium compounds depend on the specific reaction conditions. For example, oxidation reactions can produce cerium(IV) oxide and iridium(IV) oxide, while reduction reactions can yield cerium(III) and iridium(III) compounds .
Applications De Recherche Scientifique
Cerium-iridium compounds have a wide range of scientific research applications due to their unique properties. In chemistry, they are used as catalysts for various reactions, including hydrogenation and oxidation reactions . In biology and medicine, cerium compounds are known for their antimicrobial properties, while iridium compounds are studied for their potential use in cancer therapy . In industry, these compounds are used in applications such as fuel cells, sensors, and electronic devices .
Mécanisme D'action
The mechanism of action of cerium-iridium compounds often involves redox reactions, where cerium cycles between +3 and +4 oxidation states, and iridium stabilizes these states . This redox cycling can generate reactive oxygen species, which can be harnessed for catalytic and antimicrobial applications . The molecular targets and pathways involved depend on the specific application, such as the catalytic sites in fuel cells or the cellular targets in antimicrobial treatments .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to cerium-iridium include other mixed metal oxides and lanthanide-transition metal compounds. Examples include cerium-ruthenium and cerium-platinum compounds, which also exhibit unique catalytic and electronic properties .
Uniqueness: The uniqueness of cerium-iridium compounds lies in their ability to combine the redox properties of cerium with the stability and catalytic activity of iridium. This combination can result in materials with enhanced performance in catalytic applications, such as higher activity and selectivity compared to other similar compounds .
Propriétés
Numéro CAS |
50863-95-1 |
|---|---|
Formule moléculaire |
Ce7Ir3 |
Poids moléculaire |
1557.46 g/mol |
Nom IUPAC |
cerium;iridium |
InChI |
InChI=1S/7Ce.3Ir |
Clé InChI |
VFOTUHTVRXYBMH-UHFFFAOYSA-N |
SMILES canonique |
[Ce].[Ce].[Ce].[Ce].[Ce].[Ce].[Ce].[Ir].[Ir].[Ir] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(E)-hydrazinylidenemethyl]urea;hydrochloride](/img/structure/B14664530.png)
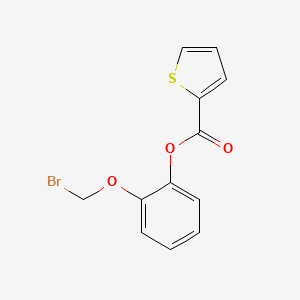

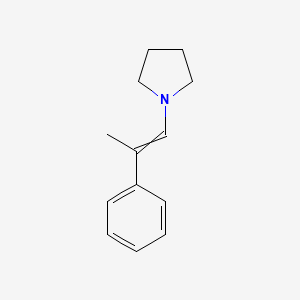
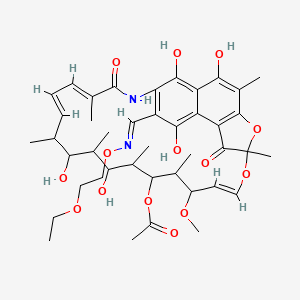
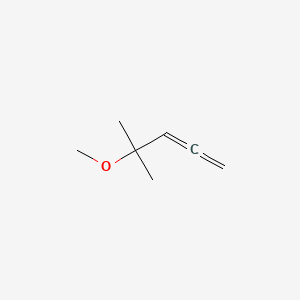
![1,1'-[1-(Ethylsulfanyl)ethene-1,2-diyl]dibenzene](/img/structure/B14664573.png)
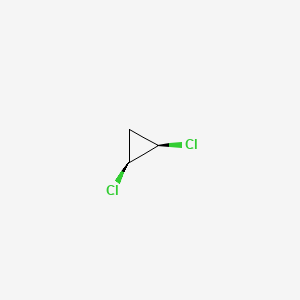
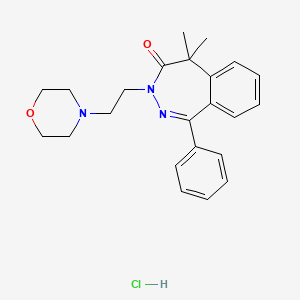
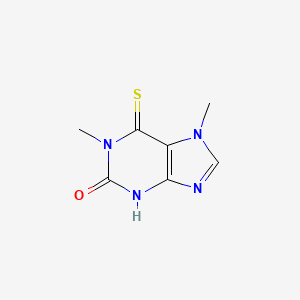
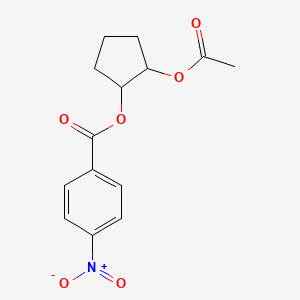
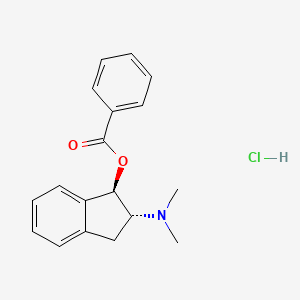
![2,4-Dimethyldodecahydropyrano[2,3-b]indol-1-ium chloride](/img/structure/B14664621.png)
![(E)-1-[4-(Octyloxy)phenyl]-N-(4-propylphenyl)methanimine](/img/structure/B14664624.png)
